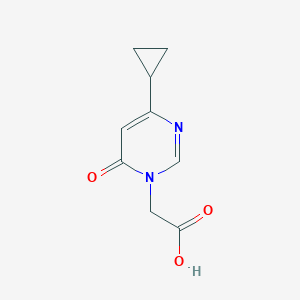

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8-3-7(6-1-2-6)10-5-11(8)4-9(13)14/h3,5-6H,1-2,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJIJAHRYVAAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropylation of Pyrimidinone Derivatives

One common approach involves the cyclopropylation of a 4-halo- or 4-substituted pyrimidinone intermediate. This step is typically achieved via nucleophilic substitution or transition metal-catalyzed coupling reactions to introduce the cyclopropyl group.

Formation of the N-1 Acetic Acid Side Chain

The acetic acid moiety is usually introduced via alkylation at the N-1 position using haloacetic acid derivatives or their esters under basic conditions. Subsequent hydrolysis of ester intermediates yields the free acid.

Multi-Step Synthesis Example (Based on Analogous Pyrimidinone Syntheses)

Though direct literature on this exact compound is limited, analogous pyrimidinone acetic acids have been prepared using the following sequence:

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Pyrimidinone ring formation | Cyclization of β-dicarbonyl compounds with amidines or urea derivatives | Pyrimidinone core formed |

| 2 | Cyclopropyl group introduction | Nucleophilic substitution using cyclopropyl halides or cyclopropylboronic acids under palladium catalysis | 60-85% yield typical |

| 3 | N-1 alkylation | Reaction with haloacetic acid or esters in presence of base (e.g., K2CO3) | 50-75% yield |

| 4 | Hydrolysis | Acidic or basic hydrolysis to yield free acetic acid | Quantitative |

Specific Patent-Based Methodology

A patent (AU2021379781A1) describing related compounds with cyclopropyl-substituted heterocycles outlines purification and synthesis steps involving repeated washing and use of protected amino acid derivatives, which may be adapted for this compound synthesis. Although this patent focuses on triazolyl derivatives, the purification and reaction conditions provide a useful framework for handling similar heterocyclic acetic acids.

Comparative Analysis of Preparation Methods

| Aspect | Nucleophilic Substitution Method | Palladium-Catalyzed Coupling Method | Direct Cyclization Approach |

|---|---|---|---|

| Starting Materials | 4-halo-pyrimidinones, cyclopropyl halides | 4-bromo-pyrimidinones, cyclopropylboronic acids | β-dicarbonyls and amidines/urea derivatives |

| Reaction Conditions | Mild to moderate heating, basic medium | Pd catalyst, inert atmosphere, elevated temperature | Acid/base catalysis, reflux |

| Yield Range | 60-85% | 65-90% | Variable, often lower due to complexity |

| Scalability | High, with purification steps | Moderate to high, catalyst cost considered | Moderate, sensitive to reaction conditions |

| Purification Complexity | Moderate (washing, recrystallization) | Moderate (chromatography, washing) | High (multiple steps, side reactions) |

Notes on Reaction Optimization and Challenges

- The cyclopropyl group’s ring strain requires careful control of reaction conditions to prevent ring-opening side reactions.

- Alkylation at N-1 must avoid over-alkylation or side reactions on the pyrimidinone ring.

- Purification often involves repeated washing and recrystallization to remove impurities and by-products.

- Use of protecting groups (e.g., fluorenylmethyloxycarbonyl) may be necessary in multi-step syntheses to enhance selectivity.

Summary Table of Key Preparation Methods

| Methodology | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclopropylation via nucleophilic substitution | Cyclopropyl bromide, base (K2CO3), DMF | 60-85 | Straightforward, scalable |

| Palladium-catalyzed cross-coupling | Pd catalyst, cyclopropylboronic acid, base | 65-90 | High selectivity, catalyst cost |

| Direct cyclization with amidines | β-dicarbonyl compounds, urea derivatives | 40-70 | One-pot, but less selective |

| Protection/deprotection strategies | Fmoc-protected amino acids, repeated washing | N/A | Enhances purity, used in patents |

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidinone derivatives.

Scientific Research Applications

Organic Synthesis

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations such as oxidation, reduction, and substitution makes it valuable in the development of new compounds.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Carboxylic acids or ketones |

| Reduction | Alcohols or amines |

| Substitution | Substituted pyrimidinone derivatives |

The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Research indicates that it may exhibit:

- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially impacting metabolic pathways relevant to diseases.

- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Preliminary studies suggest selective cytotoxic effects against cancer cell lines.

Medicinal Chemistry

In medicinal research, this compound is being investigated for its therapeutic effects. Its structural features may allow it to interact with biological targets effectively, making it a candidate for drug development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives similar to this compound. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating potential for further development in treating bacterial infections.

Case Study 2: Cytotoxicity Against Cancer Cells

Research focused on the cytotoxic effects of this compound revealed that it selectively inhibited the growth of various human cancer cell lines while sparing normal cells. This selectivity suggests a mechanism that could be leveraged in cancer therapy.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Detailed Analysis of Structural Differences and Implications

Substituent Effects

- Cyclopropyl vs. Methyl groups (as in ) may reduce steric hindrance but increase metabolic susceptibility.

- Acetic Acid vs. Carboxylic Acid : The acetic acid chain in the target compound (N1-linked) differs from the C4-carboxylic acid in , altering ionization and hydrogen-bonding capacity. This impacts solubility and target binding specificity.

Ring System Variations

- Pyrimidinone vs. Pyridazinone: Pyrimidinones (6-membered ring with two nitrogens) exhibit distinct electronic properties compared to pyridazinones (6-membered ring with two adjacent nitrogens). For example, pyridazinone derivatives (e.g., ) often show lower thermal stability due to increased ring polarity .

Biological Activity

2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS: 1713714-07-8) is a pyrimidine derivative that has attracted attention due to its potential biological activities. This compound, characterized by its unique cyclopropyl and oxopyrimidine functionalities, is being studied for its pharmacological properties, including antimicrobial and cytotoxic effects. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O3, with a molecular weight of 194.19 g/mol. The compound features a pyrimidine ring substituted with a cyclopropyl group and an acetic acid moiety, which may influence its biological interactions.

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the safety profile of new chemical entities. Preliminary investigations into related compounds suggest that they exhibit varying degrees of cytotoxicity. For example, in studies involving L929 normal cell lines, certain derivatives displayed no significant cytotoxic effects at lower concentrations, while others induced increased cell viability at specific doses .

Table 1: Cytotoxicity Results for Related Compounds

| Compound | Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|---|

| Compound A | 100 | 75 | 83 |

| Compound B | 200 | 69 | 59 |

| Compound C | 50 | 94 | 102 |

Case Studies

A comprehensive understanding of the biological activity of this compound can be gleaned from case studies involving structurally similar compounds:

- Study on Pyrimidine Derivatives :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of solvent polarity, temperature, and catalyst selection. For pyrimidine-acetic acid derivatives, reactions in polar aprotic solvents (e.g., DMSO or DMF) at 100–130°C with base catalysts (e.g., K₂CO₃) are common. For example, analogous compounds like 2-(1-(4-arylphenyl)piperidin-4-yl)acetic acids were synthesized in DMSO at 100–130°C with yields ranging from 39% to 65% . Purification via column chromatography or pH-dependent precipitation (adjusting to pH 4–5 with HCl) is critical for isolating the product .

Q. How can NMR spectroscopy be utilized to confirm the structural integrity of this compound?

- Methodological Answer : ¹H-NMR and ¹³C-NMR are essential for verifying the cyclopropyl group (e.g., characteristic splitting patterns for cyclopropane protons) and the pyrimidinone ring (carbonyl carbons at ~160–170 ppm). For example, in related compounds, the acetic acid moiety shows distinct peaks at δ 3.5–4.0 ppm (CH₂ group) and a carbonyl signal at ~170 ppm . Comparisons with computational spectra (DFT) or reference analogs (e.g., 2-(3,5-diiodo-4-oxopyridin-1(4H)-yl)acetic acid) can resolve ambiguities .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm, based on pyrimidinone absorption) or LC-MS/MS (for higher sensitivity) is preferred. Internal standards, such as deuterated analogs, improve accuracy. For environmental matrices, solid-phase extraction (SPE) with C18 cartridges is effective for pre-concentration .

Advanced Research Questions

Q. What environmental fate studies are applicable for assessing the ecological impact of this compound?

- Methodological Answer : Environmental persistence can be evaluated using OECD guidelines for hydrolysis (pH 4–9), photolysis (UV exposure), and biodegradation (OECD 301F). Key parameters include octanol-water partition coefficients (log Kow) and soil adsorption coefficients (Koc). For example, projects like INCHEMBIOL (2005–2011) assessed abiotic/biotic transformations and bioaccumulation potential of structurally similar compounds .

Q. How does the cyclopropyl substituent influence the compound’s reactivity in nucleophilic reactions compared to other substituents (e.g., methyl or trifluoromethyl)?

- Methodological Answer : The cyclopropyl group’s ring strain and electron-donating effects enhance reactivity in nucleophilic substitutions. Comparative studies with analogs (e.g., 6-(4-chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) show that steric hindrance from bulky substituents reduces reaction rates, while electron-withdrawing groups (e.g., CF₃) stabilize intermediates . Computational modeling (e.g., DFT) can predict regioselectivity .

Q. What strategies can resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. Standardize protocols using reference compounds (e.g., ampicillin for antimicrobial assays) and validate purity via HPLC (>95%). Dose-response curves (IC₅₀/EC₅₀) and toxicity controls (e.g., MTT assays) are critical. Cross-referencing with structurally similar compounds (e.g., pyridazinone derivatives) can clarify structure-activity relationships .

Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties, particularly metabolic stability?

- Methodological Answer : Liver microsomes (human or rodent) are used to assess Phase I metabolism (CYP450 enzymes). Incubate the compound with NADPH-regenerating systems and quantify parent compound depletion via LC-MS. For Phase II metabolism (glucuronidation), use UDPGA-supplemented microsomes. Compare results with control compounds (e.g., verapamil for CYP3A4 activity) .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility data for this compound in aqueous vs. organic solvents?

- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or pH-dependent ionization. Conduct solubility studies in buffered solutions (pH 1–12) using shake-flask or nephelometry methods. For example, acetic acid derivatives often show increased solubility in alkaline conditions due to deprotonation of the carboxylic acid group . Compare with analogs like 2-(4-octylphenyl)acetic acid, which has log P = 4.2, indicating high hydrophobicity .

Experimental Design

Q. What is a robust experimental design for studying the compound’s antioxidant activity in cellular models?

- Methodological Answer : Use a randomized block design with split-split plots to account for variables like cell type, treatment duration, and antioxidant assays (e.g., DPPH, FRAP, or ROS scavenging). Include positive controls (e.g., ascorbic acid) and replicate experiments (n ≥ 4) to ensure statistical power. For example, a study on phenolic compounds used four replicates with five plants each and ten bunches per plot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.